![molecular formula C16H19N3OS B2853350 N-cyclohexyl-2-(quinazolin-4-ylthio)acetamide CAS No. 748784-27-2](/img/structure/B2853350.png)
N-cyclohexyl-2-(quinazolin-4-ylthio)acetamide
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Overview
Description
N-cyclohexyl-2-(quinazolin-4-ylthio)acetamide, also known as CHQ, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. CHQ belongs to the class of quinazoline derivatives and has been found to exhibit various biochemical and physiological effects. In
Mechanism of Action
Target of Action
Quinazolinone derivatives, which this compound is a part of, are known to interact with a variety of biological targets due to their versatile structure .
Mode of Action
Quinazolinone derivatives are known to interact with their targets through various mechanisms, including c–n coupling, reductive amination, cyclization, and oxidation .
Biochemical Pathways
Quinazolinone derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Quinazolinone derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer effects .
Advantages and Limitations for Lab Experiments
One of the advantages of N-cyclohexyl-2-(quinazolin-4-ylthio)acetamide is its relatively simple synthesis method, which makes it easy to produce in the laboratory. Additionally, N-cyclohexyl-2-(quinazolin-4-ylthio)acetamide has been found to be relatively safe and well-tolerated in animal models, with few reported side effects. However, one limitation of N-cyclohexyl-2-(quinazolin-4-ylthio)acetamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several areas of future research that could be explored with regard to N-cyclohexyl-2-(quinazolin-4-ylthio)acetamide. One potential direction is to investigate the potential therapeutic applications of N-cyclohexyl-2-(quinazolin-4-ylthio)acetamide in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Additionally, further studies could be conducted to better understand the mechanism of action of N-cyclohexyl-2-(quinazolin-4-ylthio)acetamide and its effects on neurotransmitter activity in the brain. Finally, research could be conducted to develop new synthesis methods for N-cyclohexyl-2-(quinazolin-4-ylthio)acetamide that could improve its solubility and bioavailability.
Synthesis Methods
The synthesis of N-cyclohexyl-2-(quinazolin-4-ylthio)acetamide has been reported in several scientific studies. One of the most commonly used methods is the reaction of 2-chloro-N-cyclohexylacetamide with 4-aminoquinazoline in the presence of a base such as potassium carbonate. The resulting product is then treated with thioacetic acid to obtain N-cyclohexyl-2-(quinazolin-4-ylthio)acetamide. Other methods involve the use of different starting materials and reagents, but the overall procedure is similar.
Scientific Research Applications
N-cyclohexyl-2-(quinazolin-4-ylthio)acetamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to exhibit anticonvulsant, antinociceptive, and anti-inflammatory activities in animal models. Additionally, N-cyclohexyl-2-(quinazolin-4-ylthio)acetamide has been shown to have a positive effect on learning and memory in rats. These findings suggest that N-cyclohexyl-2-(quinazolin-4-ylthio)acetamide may have potential applications in the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
properties
IUPAC Name |
N-cyclohexyl-2-quinazolin-4-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c20-15(19-12-6-2-1-3-7-12)10-21-16-13-8-4-5-9-14(13)17-11-18-16/h4-5,8-9,11-12H,1-3,6-7,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQMLTWFUDSGLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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